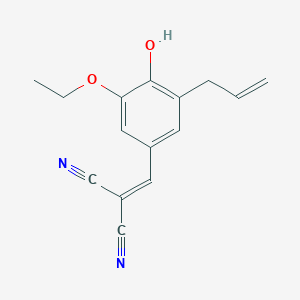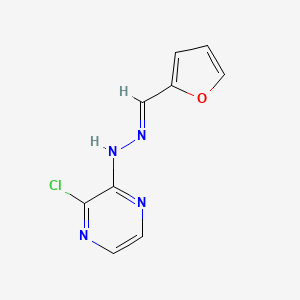
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science and technology. AEM is a derivative of malononitrile and is often used as a starting material for the synthesis of other compounds. It has a unique molecular structure that allows it to exhibit a range of interesting properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to exhibit anti-inflammatory and anti-bacterial effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use in lab experiments. This compound is highly reactive and can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo. It also has limited water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile. One area of focus is on the development of new cancer treatments based on its anti-cancer activity. Researchers are also exploring its potential applications in other areas, such as anti-inflammatory and anti-bacterial agents. Additionally, there is ongoing research on the mechanism of action of this compound, which could help to further elucidate its potential therapeutic applications.
Synthesemethoden
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a yellow or orange solid that can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells intact.
Eigenschaften
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-5-13-7-11(6-12(9-16)10-17)8-14(15(13)18)19-4-2/h3,6-8,18H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOZJMPIHDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)


![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)
